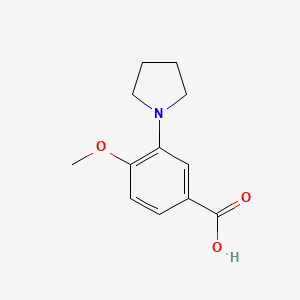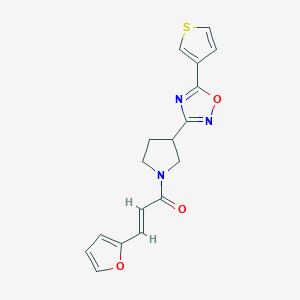
4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide is a useful research compound. Its molecular formula is C29H28Cl3N3O5S and its molecular weight is 636.97. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Characterization
- Research has focused on the synthesis and characterization of aromatic polyamides and polyimides, which involve complex chemical structures similar to the query compound. For example, polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) have been synthesized and characterized, showing high thermal stability and solubility in polar solvents (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000). This indicates a potential area of application for the query compound in high-performance materials.
Novel Synthetic Routes
- Innovative synthetic routes have been explored for creating complex molecules. For instance, the synthesis of ordered polyamides through direct polycondensation of symmetric and nonsymmetric monomers suggests a methodology that could be relevant for creating molecules with precise structural features, potentially including those similar to the query compound (Ueda & Sugiyama, 1994).
Application in Polymeric Materials
- The development of polymeric materials with specific functional groups, such as sulfonamide, which is mentioned in the structure of the query compound, shows that such chemicals play a crucial role in enhancing the properties of polymers. For example, polyamides containing S‐triazine rings exhibit good solubility and thermal stability, suggesting that the inclusion of complex functional groups can significantly affect the material's performance (Sagar et al., 1997).
Biologically Active Segments
- Additionally, compounds containing biologically active segments, including cyclic imide and sulfonamido groups, have been designed and synthesized for antimicrobial activity evaluation. This highlights a potential for the development of new therapeutic agents or materials with antimicrobial properties, which could be relevant to the application of the query compound in biomedical research (Fadel & Al-Azzawi, 2021).
properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28Cl3N3O5S/c30-15-19-33(20-16-31)41(39,40)24-13-7-21(8-14-24)27(36)34(23-11-9-22(32)10-12-23)17-3-4-18-35-28(37)25-5-1-2-6-26(25)29(35)38/h1-2,5-14H,3-4,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPDIVYSQMZNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28Cl3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2952653.png)

![3-[3-(butylthio)-4-methyl-1H-1,2,4-triazol-5-ylidene]indole](/img/structure/B2952655.png)
![2-ethyl-4-hydrazinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2952656.png)
![Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2952657.png)
![[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine](/img/structure/B2952658.png)
![8-(2-((4-butylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952660.png)
![2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![N-(2-furylmethyl)-3-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2952662.png)
![5-amino-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952664.png)
![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2952666.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952668.png)

![7-(3-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952671.png)